7-chloro-5-phenyl-4-(3-phenylpropanoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Description

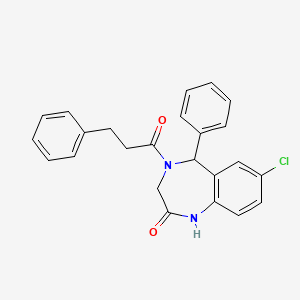

7-Chloro-5-phenyl-4-(3-phenylpropanoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a benzodiazepine derivative characterized by a 1,4-benzodiazepin-2-one core structure. Key structural features include:

- 7-chloro substituent: A halogen at position 7, common in bioactive benzodiazepines for enhancing receptor binding and metabolic stability.

- 5-phenyl group: Aromatic substitution at position 5, contributing to lipophilicity and modulating interactions with GABAA receptors.

- 4-(3-phenylpropanoyl) side chain: A bulky acyl group at position 4, distinguishing it from simpler alkyl or aryl substituents in related compounds. This group likely enhances steric bulk and lipophilicity, influencing pharmacokinetics and binding kinetics.

Properties

IUPAC Name |

7-chloro-5-phenyl-4-(3-phenylpropanoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN2O2/c25-19-12-13-21-20(15-19)24(18-9-5-2-6-10-18)27(16-22(28)26-21)23(29)14-11-17-7-3-1-4-8-17/h1-10,12-13,15,24H,11,14,16H2,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRGUDPYHCDHMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)Cl)C(N1C(=O)CCC3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-Chloro-5-phenyl-4-(3-phenylpropanoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class, known for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C24H21ClN2O2

- Molecular Weight : 404.89 g/mol

- IUPAC Name : 7-chloro-5-phenyl-4-(3-phenylpropanoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one

Benzodiazepines primarily exert their effects by modulating the GABA receptor, enhancing the inhibitory neurotransmitter GABA's effects. This results in increased neuronal inhibition, contributing to anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.

Anxiolytic Effects

Research indicates that compounds similar to 7-chloro-5-phenyl derivatives exhibit significant anxiolytic effects. A study demonstrated that these compounds could reduce anxiety-like behaviors in rodent models through GABA receptor modulation.

Anticonvulsant Properties

The compound has shown promise in preclinical studies for anticonvulsant activity. In a controlled study, it was found to significantly reduce seizure frequency in animal models compared to control groups .

Sedative Effects

In behavioral tests, this compound demonstrated sedative properties. The administration of varying doses resulted in dose-dependent sedation in rodent models, indicating its potential use as a sedative agent .

Case Studies and Research Findings

Pharmacokinetics

The pharmacokinetic profile of 7-chloro-5-phenyl compounds typically includes rapid absorption and distribution across biological membranes due to their lipophilic nature. Metabolism primarily occurs in the liver via cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.

Safety and Toxicology

Toxicological assessments indicate that while the compound exhibits therapeutic potential, high doses can lead to adverse effects such as respiratory depression and cognitive impairment. Long-term studies are necessary to fully understand the safety profile.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares its benzodiazepinone core with several derivatives, differing in substituent patterns (Table 1):

Key Observations :

- Halogen Variations : Bromine (in 2404-0113) and nitro groups (in Methylclonazepam) at position 7 may alter electronic properties and metabolic pathways compared to the target compound’s chlorine .

- Position 4 Modifications: The 3-phenylpropanoyl group in the target compound introduces greater steric bulk than the 2-Cl-benzoyl group in 2404-0113 or the fused oxazolo ring in Oxazolam. This may reduce water solubility but enhance membrane permeability .

- Heteroatom Substitution: The benzothiazepinone derivative () replaces a nitrogen with sulfur, altering ring electronics and hydrogen-bonding capacity .

Pharmacological Activity

- Oxazolam : A mild sedative with a fused oxazolo ring, suggesting that smaller substituents at position 4 favor rapid CNS penetration and shorter duration of action .

- Methylclonazepam : The nitro group at position 7 and methyl at N1 likely enhance GABAA receptor affinity, similar to clonazepam derivatives .

The target compound’s 3-phenylpropanoyl group may prolong metabolic half-life by resisting oxidative degradation, a hypothesis supported by its identification as a down-regulated metabolite in fungal systems (suggesting stability under biological conditions) .

Physicochemical Properties

Comparative physicochemical data for 2404-0113 (Table 2) provide insights into the target compound’s likely properties:

The target compound’s larger acyl group likely increases logD compared to 2404-0113, reducing solubility but improving blood-brain barrier penetration.

Crystallographic and Hydrogen-Bonding Considerations

- Ring Puckering: The benzodiazepine core’s conformation (e.g., chair vs. boat) is influenced by substituents. Bulky groups like 3-phenylpropanoyl may induce puckering patterns that optimize receptor binding .

- Hydrogen Bonding: The acyl oxygen in the target compound could act as a hydrogen-bond acceptor, stabilizing interactions with GABAA receptor residues.

Q & A

Q. How can researchers standardize protocols for cross-study comparisons?

- Best Practices :

Open Data Repositories : Share raw NMR/MS spectra in platforms like Zenodo or PubChem .

Detailed SI : Report exact reaction times, solvent grades, and equipment models (e.g., HPLC column type) .

Collaborative Validation : Initiate multi-lab studies to benchmark synthetic and analytical methods .

Notes on Evidence Utilization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.